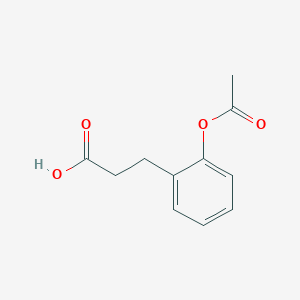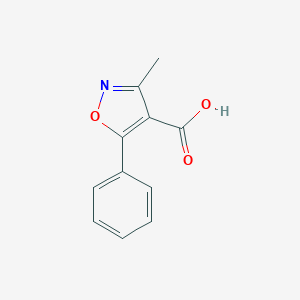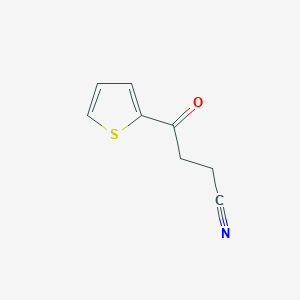
3-Metilheptan-4-ona
Descripción general
Descripción
4-Clorocatecol, también conocido como 4-clorobenceno-1,2-diol, es un compuesto orgánico que pertenece a la clase de los clorocatecoles. Se caracteriza por un anillo de benceno sustituido con un átomo de cloro en la cuarta posición y grupos hidroxilo en las posiciones primera y segunda. Este compuesto es un metabolito primario y juega un papel significativo en varios procesos bioquímicos .
Aplicaciones Científicas De Investigación
4-Clorocatecol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: Sirve como un compuesto modelo para estudiar la biodegradación de compuestos aromáticos clorados.
Medicina: La investigación ha explorado su potencial en el desarrollo de productos farmacéuticos y la comprensión de las vías metabólicas.
Industria: Se utiliza en la producción de tintes, pesticidas y otros productos químicos industriales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 4-Clorocatecol se puede sintetizar mediante varios métodos. Un enfoque común implica la cloración del catecol. Este proceso típicamente requiere el uso de gas cloro en presencia de un catalizador como el cloruro férrico. La reacción se lleva a cabo bajo condiciones controladas para asegurar la cloración selectiva en la cuarta posición del anillo de benceno .
Métodos de producción industrial: En entornos industriales, 4-clorocatecol a menudo se produce como subproducto durante la degradación de compuestos aromáticos clorados. Por ejemplo, se puede obtener a partir de la biotransformación de 4-clorofenol por cepas bacterianas específicas. Estas bacterias utilizan enzimas como la clorocatecol 1,2-dioxigenasa para convertir el 4-clorofenol en 4-clorocatecol .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Clorocatecol experimenta diversas reacciones químicas, incluidas:
Oxidación: Se puede oxidar para formar clorocatecol quinonas.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo en clorofenol.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean reactivos como los cloruros de acilo y los haluros de alquilo para las reacciones de sustitución.
Productos principales:
Oxidación: Clorocatecol quinonas.
Reducción: Clorofenol.
Sustitución: Diversos catecoles sustituidos.
Mecanismo De Acción
El mecanismo de acción de 4-clorocatecol implica su interacción con enzimas y objetivos moleculares específicos. Por ejemplo, en las vías de degradación bacteriana, enzimas como la clorocatecol 1,2-dioxigenasa catalizan la escisión del anillo aromático, lo que lleva a la formación de intermediarios como el ácido cis,cis-mucónico. Estos intermediarios son procesados posteriormente por otras enzimas, lo que finalmente resulta en la degradación completa del compuesto .
Compuestos similares:
Catecol: Carece del sustituyente cloro y tiene diferente reactividad y aplicaciones.
4-Clorofenol: Estructura similar pero carece del segundo grupo hidroxilo.
Clorocatecol quinonas: Derivados oxidados de 4-clorocatecol
Singularidad: 4-Clorocatecol es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y reactividad distintas. Su capacidad para experimentar diversas reacciones y servir como intermedio en las vías de biodegradación lo hace valioso tanto en la investigación como en las aplicaciones industriales .
Comparación Con Compuestos Similares
Catechol: Lacks the chlorine substituent and has different reactivity and applications.
4-Chlorophenol: Similar structure but lacks the second hydroxyl group.
Chlorocatechol Quinones: Oxidized derivatives of 4-chlorocatechol
Uniqueness: 4-Chlorocatechol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and serve as an intermediate in biodegradation pathways makes it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
3-methylheptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMSNHOEAVUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864629 | |
| Record name | 3-Methylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Avocado Research MSDS] | |
| Record name | 3-Methylheptan-4-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15726-15-5 | |
| Record name | 3-Methyl-4-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15726-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylheptan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015726155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylheptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methylheptan-4-one in the context of food science?
A1: 3-Methylheptan-4-one plays a crucial role in shaping the aroma profile of certain foods, particularly roasted hazelnuts. Research indicates that it acts as a key odorant contributing to the characteristic pleasant, nutty aroma of roasted hazelnuts . Sensory studies utilizing techniques like projective mapping and aroma profile analysis have confirmed its significance in differentiating the aroma profiles of various hazelnut cultivars .
Q2: Beyond hazelnuts, are there other food sources where 3-Methylheptan-4-one has been identified as a flavor or aroma compound?
A3: Yes, 3-Methylheptan-4-one has been detected in fermented soybean paste enriched with peony seed meal . This suggests its potential role in contributing to the complex flavor profile of fermented food products.
Q3: Are there any studies exploring the formation pathways of 3-Methylheptan-4-one during food processing?
A4: While the provided research doesn't delve into specific formation pathways, it highlights that the roasting process significantly influences the concentration of 3-Methylheptan-4-one in hazelnuts . This suggests potential reactions involving precursors present in raw hazelnuts, leading to its formation during roasting. Further research is needed to elucidate the exact biochemical pathways and precursors involved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)





![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)

